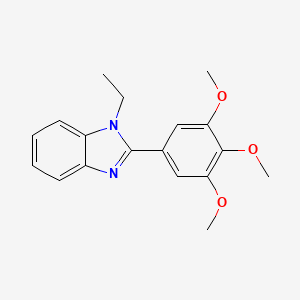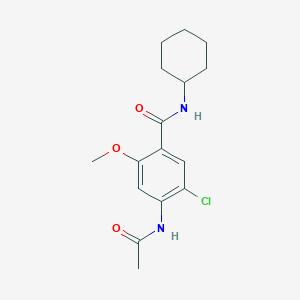![molecular formula C13H12BrNO2 B4236805 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine
説明
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine, also known as BRD-9424, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine inhibits the activity of STAT3 by binding to its SH2 domain, which is required for its activation and dimerization. By preventing the formation of active STAT3 dimers, 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine effectively inhibits the transcription of genes that are critical for cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-1β, in response to lipopolysaccharide (LPS) stimulation. This suggests that 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine may have potential therapeutic applications in diseases that are characterized by chronic inflammation, such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine in lab experiments is its specificity for STAT3. This allows researchers to selectively inhibit the activity of this transcription factor without affecting other signaling pathways. However, one limitation of using 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine. One area of interest is the development of more efficient synthesis methods that increase the yield of the final product. Another area of research is the investigation of 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine and its effects on various signaling pathways.
科学的研究の応用
1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. In particular, it has been shown to inhibit the activity of the transcription factor, STAT3, which is involved in the regulation of various genes that are critical for cell survival and proliferation. STAT3 has been implicated in the development and progression of many types of cancer, and its inhibition by 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine has been shown to induce cell death in cancer cells.
特性
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUHDMGZDANHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



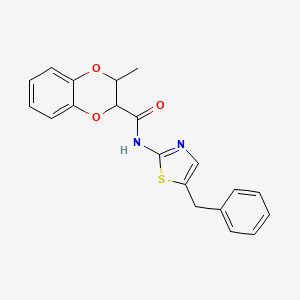
![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4236753.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4236765.png)
![1-{2-(4-methoxyphenyl)-5-[(5-methoxy-8-quinolinyl)amino]-2H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4236769.png)
![5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B4236772.png)
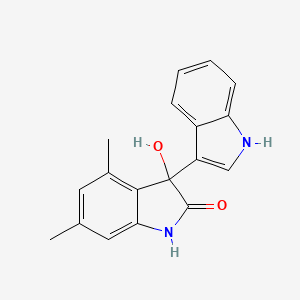
![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)
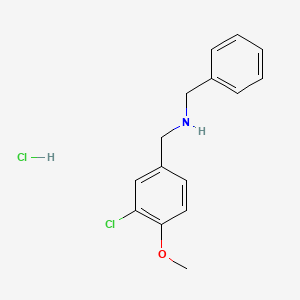
![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236798.png)
